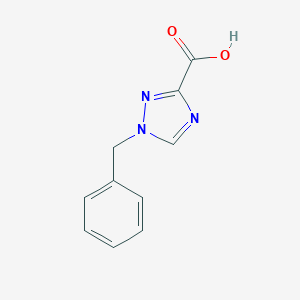

1-苄基-1H-1,2,4-三唑-3-羧酸

描述

1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid is a chemical compound. It is a derivative of 1,2,4-triazole-3-carboxylic Acid, which is a major metabolite of the antiviral agent Ribavirin . The planes of the triazole and phenyl rings are almost perpendicular to each other .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid involves a triazole ring attached to a benzyl group and a carboxylic acid group . The planes of the triazole and phenyl rings are almost perpendicular to each other .

Physical and Chemical Properties Analysis

1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid is a solid at room temperature . Its molecular weight is 203.2 g/mol . More specific physical and chemical properties are not detailed in the search results .

科学研究应用

杂环化合物的合成

1-苄基-1H-1,2,4-三唑-3-羧酸是合成各种杂环化合物的先驱。 这些结构在药物化学中具有重要意义,因为它们类似于天然产物和药物的亚结构 .

抗癌研究

该化合物已被用于合成具有潜在抗癌特性的分子。 它参与了合成对癌细胞系具有细胞毒性作用的衍生物 .

抗病毒剂代谢研究

作为抗病毒剂利巴韦林的主要代谢产物,这种三唑衍生物对于理解抗病毒药物的代谢和作用机制至关重要 .

有机合成方法

它在开发有机合成的新方法中发挥作用,例如三唑环的构建,三唑环是许多药物的核心成分 .

药理活性分析

该化合物用于分析新药候选物的药理活性,特别是在药物发现的早期阶段,以确定治疗潜力 .

化学教育与研究

在学术界,它被用于教授和研究杂环化学原理以及从简单的前体合成复杂分子 .

材料科学

研究人员正在探索其在材料科学中的应用,特别是在开发具有三唑官能团的新材料方面,这些材料可能具有独特的物理性质 .

生化分析

作用机制

Target of Action

It’s known that triazole derivatives can interact with a variety of biological targets, including enzymes and receptors, due to their versatile structure .

Mode of Action

It’s known that triazole derivatives can interact with their targets through various mechanisms, such as electrostatic interaction, pi-anion interaction, h-bonding, and van der waals interaction .

Biochemical Pathways

Triazole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

The pharmacokinetic properties of 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid are as follows :

Result of Action

Triazole derivatives have been reported to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

生化分析

Biochemical Properties

It is known that the 1,2,4-triazole moiety, to which this compound belongs, has high chemical stability . This stability allows it to withstand acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperatures .

Molecular Mechanism

It is known that the N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This suggests that 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid may have potential enzyme inhibition or activation effects.

属性

IUPAC Name |

1-benzyl-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-10(15)9-11-7-13(12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECVCOZCCWXGLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60577127 | |

| Record name | 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138624-97-2 | |

| Record name | 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

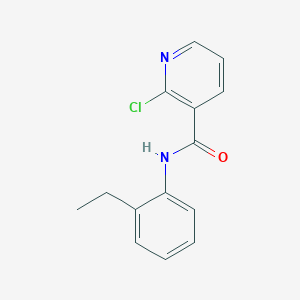

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dichloro-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B186099.png)